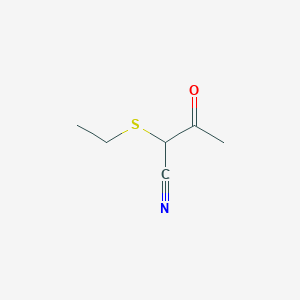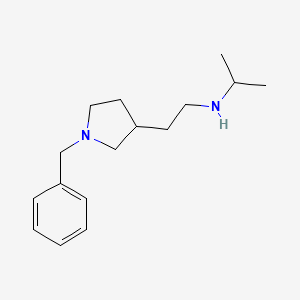
2-(Dimethylcarbamoyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a dimethylcarbamoyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
2-(Dimethylcarbamoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with benzoyl chloride .
Analyse Chemischer Reaktionen
2-(Dimethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(dimethylcarbamoyl)benzoic acid and hydrochloric acid.
Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-(dimethylcarbamoyl)benzoyl group into aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-(Dimethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(Dimethylcarbamoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride moiety, which is susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylcarbamoyl)benzoyl chloride can be compared with other carbamoyl chlorides such as dimethylcarbamoyl chloride and diethylcarbamoyl chloride. While all these compounds share similar reactivity due to the presence of the carbamoyl chloride group, this compound is unique in its ability to introduce the 2-(dimethylcarbamoyl)benzoyl group into molecules, making it particularly useful in the synthesis of complex organic compounds .
Similar Compounds
- Dimethylcarbamoyl chloride
- Diethylcarbamoyl chloride
- Carbamoyl chloride
These compounds are structurally related and share similar chemical properties, but they differ in their specific applications and reactivity profiles .
Eigenschaften
CAS-Nummer |
81750-88-1 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-(dimethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-6-4-3-5-7(8)9(11)13/h3-6H,1-2H3 |
InChI-Schlüssel |
LNYGGPFVHCBQGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)

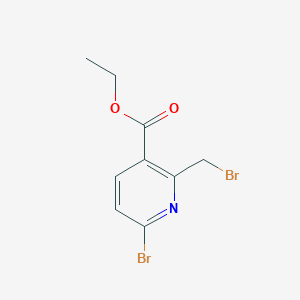
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
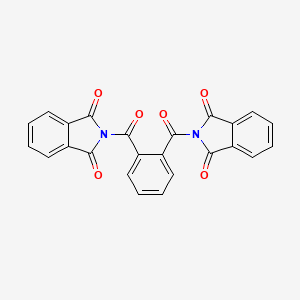
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
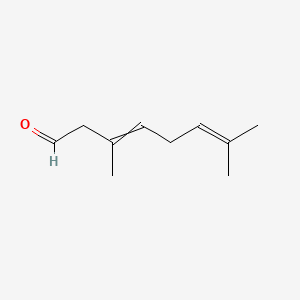
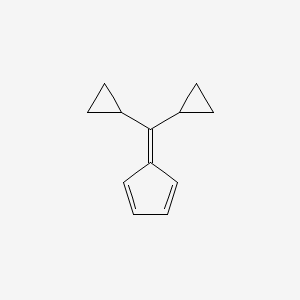
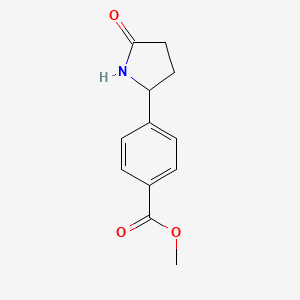
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)

